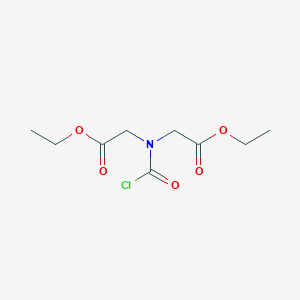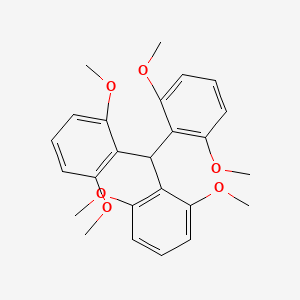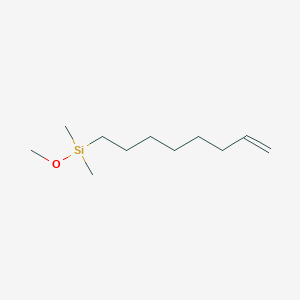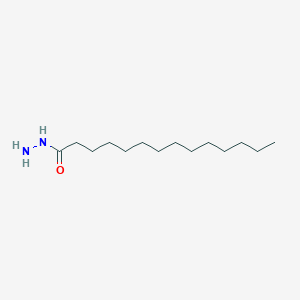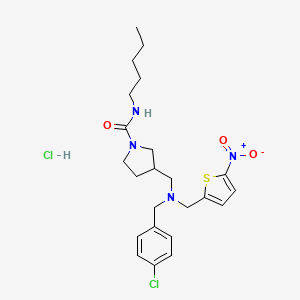
SR9011 (hydrochloride)
概要
説明
SR9011 (hydrochloride) is a synthetic compound known as a Rev-Erbα and Rev-Erbβ agonist. It was developed by Professor Thomas Burris of Scripps Research Institute. This compound has gained significant attention in scientific research due to its ability to regulate circadian rhythms and metabolism.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of SR9011 (hydrochloride) involves multiple steps. One of the synthetic routes includes the following steps :
Step 1: To a solution of N-(4-chlorobenzyl)-1-(5-nitrothiophen-2-yl)methanamine in dichloroethane at 0°C, 2-naphthaldehyde, acetic acid, and sodium triacetoxyborohydride are added. The reaction mixture is allowed to come to room temperature and stirred overnight. The product is then extracted and purified to obtain tert-butyl 2-((4-chlorobenzyl)((5-nitrothiophen-2-yl)methyl)amino)acetone.
Step 2: The intermediate product is treated with 6M hydrochloric acid in methanol and stirred at room temperature overnight. The solvent is removed to obtain N-(4-chlorobenzyl)-1-(5-nitrothiophen-2-yl)-N-(pyrrolidin-3-ylmethyl)methanamine hydrochloride.
Step 3: The final step involves the reaction of the intermediate with acetyl chloride and triethylamine in dichloromethane. The reaction mixture is stirred at room temperature, and the product is purified by flash chromatography to obtain SR9011 (hydrochloride).
Industrial Production Methods
Industrial production methods for SR9011 (hydrochloride) are not well-documented in the public domain. the synthesis typically involves standard organic synthesis techniques, including multi-step reactions, purification by chromatography, and crystallization.
化学反応の分析
Types of Reactions
SR9011 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: The nitro group in the compound can be reduced to an amine group.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines.
科学的研究の応用
SR9011 (hydrochloride) has a wide range of scientific research applications :
Chemistry: It is used as a tool compound to study the regulation of circadian rhythms and metabolism.
Biology: SR9011 (hydrochloride) is used to investigate the role of Rev-Erbα and Rev-Erbβ in various biological processes, including immune response and cell metabolism.
Medicine: The compound has potential therapeutic applications in treating metabolic disorders, cardiovascular diseases, and cancer. It has been shown to reduce fat storage, enhance muscle endurance, and improve lipid metabolism.
Industry: SR9011 (hydrochloride) is used in the development of new drugs and therapeutic agents targeting metabolic and circadian rhythm disorders.
作用機序
SR9011 (hydrochloride) exerts its effects by binding to and activating Rev-Erbα and Rev-Erbβ nuclear receptors . These receptors play a crucial role in regulating the expression of genes involved in circadian rhythms, metabolism, and inflammation. By activating these receptors, SR9011 (hydrochloride) modulates the activity of various metabolic pathways, leading to improved lipid metabolism, reduced fat storage, and enhanced muscle endurance.
類似化合物との比較
SR9011 (hydrochloride) is often compared with other Rev-Erb agonists, such as SR9009 and GSK-4112 :
SR9009: Similar to SR9011 (hydrochloride), SR9009 is a Rev-Erbα and Rev-Erbβ agonist. SR9011 (hydrochloride) is considered to have better bioavailability and efficacy.
GSK-4112: Another Rev-Erb agonist, GSK-4112, has similar effects on circadian rhythms and metabolism but is less potent compared to SR9011 (hydrochloride).
The uniqueness of SR9011 (hydrochloride) lies in its higher potency and efficacy in regulating metabolic processes and circadian rhythms, making it a valuable tool in scientific research and potential therapeutic applications.
特性
IUPAC Name |
3-[[(4-chlorophenyl)methyl-[(5-nitrothiophen-2-yl)methyl]amino]methyl]-N-pentylpyrrolidine-1-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31ClN4O3S.ClH/c1-2-3-4-12-25-23(29)27-13-11-19(16-27)15-26(14-18-5-7-20(24)8-6-18)17-21-9-10-22(32-21)28(30)31;/h5-10,19H,2-4,11-17H2,1H3,(H,25,29);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADTZBBQVEUEODS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)N1CCC(C1)CN(CC2=CC=C(C=C2)Cl)CC3=CC=C(S3)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32Cl2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2070014-94-5 | |
| Record name | 1-Pyrrolidinecarboxamide, 3-[[[(4-chlorophenyl)methyl][(5-nitro-2-thienyl)methyl]amino]methyl]-N-pentyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2070014-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



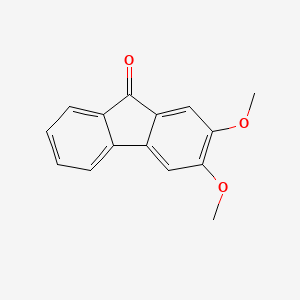
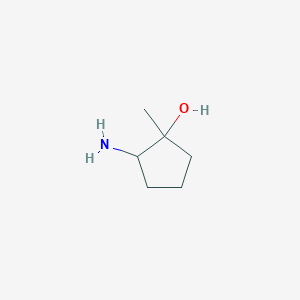

![Ethyl 7-bromo-2,4-diethoxy-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate](/img/structure/B3049376.png)
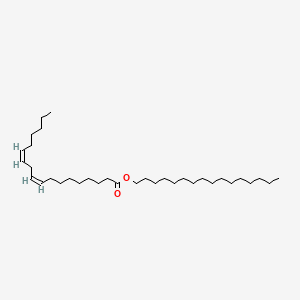

![6-Bromo-3-formylimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B3049387.png)

